molecular formula C12H21NO3 B153180 Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-27-8

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B153180
CAS No.: 240401-27-8
M. Wt: 227.3 g/mol
InChI Key: YVHPBSHIEPPQDC-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” are currently unknown. This compound is a derivative of the spirocyclic class of organic compounds, which are known for their diverse biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 2-oxa-7-azaspiro[3Its physicochemical properties such as its molecular weight (22730 g/mol) and its lipophilicity (LogP = 178) suggest that it may have good oral bioavailability .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown due to the lack of information on its biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents. The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Comparison: Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and material science .

Properties

IUPAC Name

tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHPBSHIEPPQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620724
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240401-27-8
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240401-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate (Description 68, 3 g, 9.3 mmol) in tetrahydrofuran (200 mL) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.8 mmol) in tetrahydrofuran (50 mL) and the mixture was stirred at room temperature for 72 hours. Water (5 mL) was added and the mixture was extracted with ethyl acetate (3×400 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (80:20 increasing to 50:50), to give the title compound (1.5 g, 71%). m/z (ES+) 228 (M+1).
Name
1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
71%

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